molecular formula C19H21NO5S B14665336 7,8-dimethoxy-1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one CAS No. 50998-75-9

7,8-dimethoxy-1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one

Cat. No.: B14665336
CAS No.: 50998-75-9
M. Wt: 375.4 g/mol
InChI Key: INHDQBAQIAULRS-UHFFFAOYSA-N
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Description

  • Reactants: Benzazepine intermediate, sulfonyl chloride
  • Conditions: Anhydrous conditions, specific catalysts.
  • Step 3: Final Product Formation

    • Reactants: Intermediate from Step 2, 4-methylphenyl group
    • Conditions: Appropriate solvents and temperature control.
  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 7,8-dimethoxy-1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one typically involves multiple steps. One common method starts with the preparation of the benzazepine core, followed by the introduction of the methoxy groups and the sulfonyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

    Chemical Reactions Analysis

    Types of Reactions

    7,8-Dimethoxy-1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

      Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

      Substitution: The methoxy and sulfonyl groups can be substituted with other functional groups under appropriate conditions.

    Common Reagents and Conditions

      Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

      Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

      Substitution: Reagents like halides and nucleophiles can facilitate substitution reactions.

    Major Products Formed

    The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives.

    Scientific Research Applications

    7,8-Dimethoxy-1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one has several scientific research applications:

      Chemistry: Used as a building block for synthesizing more complex molecules.

      Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

      Medicine: Explored for its therapeutic potential in treating various diseases.

      Industry: Utilized in the development of new materials and chemical processes.

    Mechanism of Action

    The mechanism of action of 7,8-dimethoxy-1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

    Comparison with Similar Compounds

    Similar Compounds

    Uniqueness

    7,8-Dimethoxy-1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

    Properties

    CAS No.

    50998-75-9

    Molecular Formula

    C19H21NO5S

    Molecular Weight

    375.4 g/mol

    IUPAC Name

    7,8-dimethoxy-1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one

    InChI

    InChI=1S/C19H21NO5S/c1-13-6-8-14(9-7-13)26(22,23)20-10-4-5-17(21)15-11-18(24-2)19(25-3)12-16(15)20/h6-9,11-12H,4-5,10H2,1-3H3

    InChI Key

    INHDQBAQIAULRS-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(=O)C3=CC(=C(C=C32)OC)OC

    Origin of Product

    United States

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